![molecular formula C14H9BrCl2N2O3 B2975352 N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide CAS No. 854041-47-7](/img/structure/B2975352.png)
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide
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Overview
Description
“N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide” is a complex organic compound. It contains a benzodioxin ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a pyridine ring, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzodioxin and pyridine rings, the bromo and chloro substituents, and the carboxamide group . These functional groups and the overall structure of the molecule would determine its chemical properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, density, solubility, and reactivity .Scientific Research Applications
Antipsychotic Agents Synthesis
The synthesis and evaluation of benzamide derivatives, including compounds with structural similarities to N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide, have been explored for their potential as antipsychotic agents. These compounds are investigated for their antidopaminergic properties, highlighting their potential in treating schizophrenia and related disorders without inducing significant extrapyramidal side effects (Högberg et al., 1990).
Inhibitors of Farnesyl Protein Transferase
Research into compounds structurally related to N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide includes the study of farnesyl protein transferase inhibitors. These studies focus on the synthesis of novel derivatives and their potent inhibitory effects on tumor growth and progression, indicating potential applications in cancer therapy (Mallams et al., 1998).
Antidopaminergic Effects and Solid State Conformations
The investigation of benzamides and their solid-state conformations in relation to dopamine receptor models provides insights into the molecular basis of their antidopaminergic effects. This research underpins the development of more effective and safer antipsychotic medications (Högberg et al., 1986).
Synthesis of Heterocyclic Carboxamides
Studies on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents explore a range of compounds for their binding affinity to neurotransmitter receptors. This research aims to identify new treatments for psychiatric disorders with improved efficacy and reduced side effects (Norman et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-5,6-dichloropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O3/c15-8-4-11-12(22-2-1-21-11)5-10(8)19-14(20)7-3-9(16)13(17)18-6-7/h3-6H,1-2H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQBOILJKKGBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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